molecular formula C10H12N2O2 B12906930 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione

1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione

Cat. No.: B12906930
M. Wt: 192.21 g/mol
InChI Key: WENRJFGZTMGRHV-UHFFFAOYSA-N
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Description

1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione is a synthetic hybrid compound incorporating two pharmacologically significant heterocyclic systems: pyrrole and piperidine-2,4-dione. The piperidine-2,4-dione scaffold is a recognized azaheterocycle that serves as a modern platform for constructing functionalized piperidine systems with high synthetic and medicinal potential . The pyrrole heterocycle is a privileged structure in medicinal chemistry and is found in numerous natural products and FDA-approved drugs, valued for its ability to influence key drug-like properties such as lipophilicity and passive diffusion across cell membranes . Researchers are exploring such molecular hybrids for their potential biological activities. While the specific profile of this compound is under investigation, analogous pyrrolo-pyridine and pyrido-pyrrolidine hybrid structures have been identified as alpha-glucosidase inhibitors in diabetes research , and various pyrrole and piperidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antidiabetic, antimicrobial, and anticancer effects . This compound is provided as a high-purity chemical tool to facilitate advanced research and development in medicinal chemistry and drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-(1H-pyrrol-3-ylmethyl)piperidine-2,4-dione

InChI

InChI=1S/C10H12N2O2/c13-9-2-4-12(10(14)5-9)7-8-1-3-11-6-8/h1,3,6,11H,2,4-5,7H2

InChI Key

WENRJFGZTMGRHV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CC1=O)CC2=CNC=C2

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Piperidine-2,4-dione

The piperidine-2,4-dione core can be synthesized using diketone precursors through cyclization reactions:

  • Reagents: Acetylacetone (or similar diketones) and ammonium acetate.
  • Reaction Conditions: Reflux in ethanol or another polar solvent to promote cyclization.

$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{NH}3 \rightarrow \text{Piperidine-2,4-dione (Cyclic Intermediate)}
$$

Step 2: Synthesis of Pyrrole Derivative

The pyrrole moiety is often synthesized through Paal-Knorr synthesis:

  • Reagents: A diketone (e.g., 1,4-dicarbonyl compound) and ammonia or primary amines.
  • Reaction Conditions: Acidic or neutral conditions with mild heating.

Step 3: Alkylation Reaction

The pyrrole group is introduced to the piperidine ring via an alkylation process:

  • Reagents: Pyrrole and a suitable alkylating agent (e.g., halomethyl ketones).
  • Catalyst: A base such as potassium carbonate or sodium hydride.

$$
\text{Piperidine-2,4-dione} + \text{Halomethylpyrrole} \rightarrow \text{1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione}
$$

Optimization Parameters

To ensure a high yield and purity:

Table: Summary of Reagents and Conditions

Step Reaction Reagents Conditions Expected Yield
1 Cyclization to form piperidine-2,4-dione Acetylacetone, NH$$_3$$ Reflux in ethanol ~70%
2 Pyrrole synthesis (Paal-Knorr) Diketone, NH$$_3$$ Mild heating ~80%
3 Alkylation with pyrrole moiety Halomethylpyrrole, base DMF/DMSO at ~60°C ~75%

Challenges and Notes

  • The diketone functionality in the final compound may require careful handling to avoid side reactions such as oxidation.
  • Reaction intermediates should be monitored using techniques like NMR or TLC to ensure proper progression.

Chemical Reactions Analysis

Types of Reactions: 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antidiabetic Properties

Research indicates that derivatives of piperidine compounds exhibit antidiabetic activity by enhancing insulin sensitivity and promoting glucose uptake in cells. For instance, studies have shown that certain piperidine derivatives can reduce blood glucose levels effectively without significantly affecting insulin concentrations . The mechanism involves stimulating glucose transport into muscle and adipose tissues, which is crucial for managing type 2 diabetes.

Analgesic and Sedative Effects

A notable application of 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione is its analgesic properties. In preclinical studies, compounds based on this structure demonstrated significant analgesic activity in pain models such as the "hot plate" and "writhing" tests. Some derivatives were found to be more effective than traditional analgesics like aspirin and comparable to morphine in efficacy . Additionally, these compounds exhibited sedative effects, suggesting their potential use in treating anxiety disorders.

Anticancer Activity

The compound's derivatives have also been investigated for their anticancer properties. Some studies reported moderate cytotoxicity against various cancer cell lines, indicating potential as a lead compound for developing new anticancer agents . The ability to inhibit specific enzymes involved in cancer progression further supports its therapeutic potential.

Drug Development

Due to its diverse biological activities, 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione serves as a scaffold for drug development. Researchers are exploring modifications to enhance its efficacy and selectivity against specific targets. The compound's ability to interact with various receptors makes it a candidate for developing multi-target drugs aimed at treating complex diseases like metabolic syndrome and certain cancers .

Cosmetic Formulations

Beyond pharmaceuticals, there is emerging interest in the cosmetic applications of this compound. Its properties may be harnessed in formulations aimed at skin care or anti-aging products, leveraging its biological activity to improve skin health and appearance .

Case Studies and Research Findings

Study ReferenceApplicationFindings
AntidiabeticCompounds reduced blood glucose levels without affecting insulin concentrations.
AnalgesicShowed significant pain relief in animal models, outperforming aspirin.
AnticancerModerate cytotoxicity against ovarian and breast cancer cell lines; potential for further development.

Mechanism of Action

The mechanism of action of 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione with analogous piperidine-2,4-dione derivatives:

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Boiling Point (°C) pKa Key Features/Applications References
1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione C₁₀H₁₂N₂O₂ Pyrrol-3-ylmethyl 192.21 420.8 11.80 Aromatic pyrrole for H-bonding
1-(3-Chlorobenzyl)piperidine-2,4-dione C₁₂H₁₂ClNO₂ 3-Chlorobenzyl 237.69 Increased lipophilicity
1-(4-Methoxyphenyl)piperidine-2,4-dione C₁₂H₁₃NO₃ 4-Methoxyphenyl 219.24 Electron-rich aryl group
1-(Propan-2-yl)piperidine-2,4-dione C₈H₁₃NO₂ Isopropyl 155.19 261.5 High volatility, lipophilic
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one C₃₂H₃₅ClNO₈ Trimethoxyphenyl, chloroacetyl 610.06 Anticancer potential (structural analog)

Key Observations :

  • Chlorobenzyl () and methoxyphenyl () derivatives exhibit enhanced lipophilicity and electronic modulation, which may impact pharmacokinetics.
  • Thermal Stability : The target compound’s high boiling point (420.8°C ) suggests greater thermal stability compared to 1-(propan-2-yl)piperidine-2,4-dione (261.5°C ) .

Biological Activity

1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione is a complex organic compound notable for its unique structural features, including a piperidine ring substituted with a pyrrole moiety and a diketone functional group. These characteristics contribute to its diverse biological activities and potential applications in medicinal chemistry and drug development.

Structural Characteristics

The molecular structure of 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione can be represented as follows:

ComponentDescription
Molecular Formula C₉H₁₁N₃O₂
Molecular Weight 179.20 g/mol
Functional Groups Diketone, piperidine, pyrrole

The compound's diketone functionality allows for various chemical reactions, which can lead to the synthesis of derivatives with enhanced biological activity.

Anticancer Properties

Research indicates that derivatives of 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit key kinases involved in cancer cell proliferation, such as CDK2 and GSK3 alpha. In vitro tests demonstrated that the compound effectively arrested the cell cycle in cancer cell lines, leading to reduced cell viability and proliferation rates .

Table 1: Anticancer Activity Data

StudyCell LineIC₅₀ (µM)Mechanism of Action
MCF-710CDK2 inhibition
HCT11615EGFR inhibition

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies have evaluated its efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be effective against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

These findings suggest that the compound may serve as a lead structure for developing new antibiotics.

Neuroprotective Effects

Additionally, the compound's ability to interact with neuroprotective pathways has been explored. It has been suggested that modifications to the piperidine ring can enhance its neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

The biological activity of 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione primarily involves its interaction with specific protein targets. It has been shown to modulate pathways related to cell cycle regulation and apoptosis. The compound's ability to influence protein degradation pathways indicates its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders .

Case Studies

Several case studies highlight the potential applications of this compound in clinical settings:

  • Case Study on Cancer Treatment : A study involving MCF-7 breast cancer cells demonstrated that treatment with 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione resulted in a significant reduction in cell viability compared to control groups. The study attributed this effect to the compound's ability to induce apoptosis through CDK2 inhibition .
  • Case Study on Antimicrobial Efficacy : In a comparative analysis of several pyrrole derivatives, 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione exhibited superior antimicrobial activity against E. coli, suggesting its potential as a new antibacterial agent .

Q & A

Basic: What synthetic routes are commonly employed to prepare 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione, and what are their critical reaction parameters?

Methodological Answer:
The compound’s synthesis typically involves coupling a pyrrole derivative with a piperidine-2,4-dione scaffold. Key steps include:

  • Acylation/alkylation : Reacting 1H-pyrrole-3-carbaldehyde with a piperidine-2,4-dione precursor via nucleophilic substitution or reductive amination. Temperature control (40–80°C) and anhydrous conditions are critical to avoid side reactions .
  • Protection/deprotection : Use of tert-butyldimethylsilyl (TBS) groups to protect reactive sites on the pyrrole ring during synthesis, followed by acidic deprotection (e.g., trifluoroacetic acid) .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) is standard. Yield optimization (~50–65%) depends on stoichiometric ratios and catalyst selection (e.g., Pd/C for hydrogenation) .

Basic: How is the structural integrity of 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione validated in crystallographic studies?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELX programs (e.g., SHELXL) refine structures, with R-factors < 0.05 indicating high precision .
  • Key parameters : Bond lengths (C–N: ~1.47 Å, C=O: ~1.21 Å) and dihedral angles between pyrrole and piperidine rings (<10° deviation) confirm stereochemical accuracy .
  • Validation tools : PLATON or Mercury software checks for voids, hydrogen bonding (e.g., N–H⋯O interactions), and thermal displacement parameters .

Advanced: How can conflicting spectroscopic data (NMR vs. computational predictions) for this compound be resolved?

Methodological Answer:
Discrepancies often arise from solvent effects or dynamic processes:

  • Dynamic NMR (DNMR) : Conduct variable-temperature NMR (e.g., 25–120°C) to detect rotameric equilibria or ring puckering in the piperidine moiety. Line-shape analysis quantifies activation energy barriers .
  • DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to simulate NMR chemical shifts. Compare with experimental data in CDCl₃ or DMSO-d₆, adjusting for solvent polarity .
  • 2D NMR : HSQC and HMBC correlations resolve ambiguous proton assignments, particularly for overlapping pyrrole and methylene signals .

Advanced: What strategies optimize the compound’s bioactivity in receptor-binding assays, given its structural similarity to BK B2 antagonists?

Methodological Answer:
Leverage insights from structurally related compounds (e.g., ):

  • Pharmacophore modeling : Identify critical moieties (e.g., the pyrrole methyl group and dione oxygen) using Schrödinger’s Phase. Validate via docking (Glide SP/XP) into BK B2 receptor homology models .
  • SAR studies : Modify substituents on the pyrrole ring (e.g., Cl or F at position 5) to enhance binding affinity. Measure IC₅₀ values using radioligand displacement assays (³H-bradykinin) .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated oxidation of the piperidine ring, assessed via liver microsome assays .

Advanced: How can reaction mechanisms for unexpected byproducts (e.g., dimerization) during synthesis be elucidated?

Methodological Answer:
Mechanistic studies involve:

  • Kinetic profiling : Monitor reaction progress via LC-MS at intervals (0–24 h). Identify intermediates (e.g., enolate formation) using high-resolution mass spectrometry (HRMS) .
  • Isotopic labeling : Synthesize ¹³C-labeled piperidine-2,4-dione to trace carbon migration pathways during dimerization. Analyze via ¹³C NMR .
  • Computational modeling : Simulate transition states (TS) with Gaussian’s QST3 method. Compare activation energies for competing pathways (e.g., Michael addition vs. aldol condensation) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Toxicity mitigation : Avoid inhalation (LD₅₀ > 300 mg/kg in rodents); store in sealed containers under nitrogen. Neutralize spills with 5% sodium bicarbonate .
  • Waste disposal : Incinerate at >800°C with afterburners to prevent toxic fume release (e.g., NOx, CO) .

Advanced: What computational methods predict the compound’s solubility and crystallinity for formulation studies?

Methodological Answer:

  • COSMO-RS : Predict solubility in solvents (e.g., DMSO, ethanol) using ADF software. Adjust Hansen solubility parameters (δD, δP, δH) for optimal co-solvent blends .
  • Polymorph screening : Use Mercury’s Crystal Packing module to simulate lattice energies. Experimental validation via slurry bridging (acetonitrile/water) identifies stable forms .
  • Hygroscopicity : TGA-DSC analysis (heating rate 10°C/min) measures water uptake. Modify crystal habits (e.g., needle vs. plate) via antisolvent addition .

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